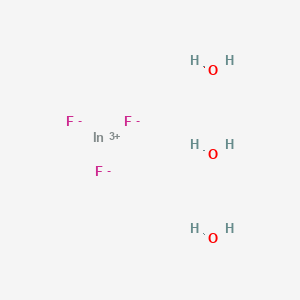

Indium(3+) trifluoride trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white crystalline solid that is slightly soluble in water . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Indium(3+) trifluoride trihydrate can be synthesized through the reaction of indium(3+) oxide with hydrogen fluoride or hydrofluoric acid . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

In2O3+6HF→2InF3+3H2O

In industrial settings, the production of this compound involves similar processes but on a larger scale, with careful monitoring of reaction conditions to optimize yield and purity .

Analyse Des Réactions Chimiques

Indium(3+) trifluoride trihydrate undergoes various chemical reactions, including:

Substitution Reactions: It can react with other halides to form different indium halides. For example, reacting with chlorine gas can produce indium(3+) chloride.

Catalytic Reactions: It acts as a catalyst in the addition of trimethylsilyl cyanide to aldehydes, forming cyanohydrins.

Hydrolysis: When exposed to water, it can undergo hydrolysis to form indium hydroxide and hydrofluoric acid.

Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and trimethylsilyl cyanide . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Indium(3+) trifluoride trihydrate has several scientific research applications:

Mécanisme D'action

The mechanism of action of indium(3+) trifluoride trihydrate in catalytic reactions involves its ability to facilitate the addition of trimethylsilyl cyanide to aldehydes, forming cyanohydrins . This catalytic activity is attributed to the compound’s ability to stabilize the transition state and lower the activation energy of the reaction. In biological applications, the exact mechanism can vary depending on the specific target, but it often involves the interaction of indium(3+) ions with cellular components, leading to antimicrobial or anticancer effects .

Comparaison Avec Des Composés Similaires

Indium(3+) trifluoride trihydrate can be compared with other indium halides such as indium(3+) chloride, indium(3+) bromide, and indium(3+) iodide . These compounds share similar chemical properties but differ in their reactivity and applications. For example:

Indium(3+) chloride: Used in organic synthesis and as a precursor for other indium compounds.

Indium(3+) bromide: Used in the preparation of indium-containing materials.

Indium(3+) iodide: Used in specialized chemical reactions and materials science.

The uniqueness of this compound lies in its specific catalytic properties and its applications in the synthesis of non-oxide glasses and specialty ceramics .

Activité Biologique

Indium(3+) trifluoride trihydrate (InF3·3H2O) is an inorganic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, including its antimicrobial properties and potential applications in cancer treatment.

This compound is a white crystalline solid, slightly soluble in water. It can be synthesized through the reaction of indium(3+) oxide with hydrogen fluoride:

This compound is characterized by its octahedral coordination geometry around the indium center, which is crucial for its reactivity and interaction with biological molecules.

Biological Activity Overview

Indium(3+) complexes, including indium trifluoride, have shown promising biological activities, particularly:

- Antimicrobial Properties : Studies indicate that indium(3+) complexes exhibit significant antibacterial, antifungal, and antiviral activities. These properties make them candidates for developing new antimicrobial agents.

- Cytotoxic Effects : Research has demonstrated that indium(III) complexes can have cytotoxic effects against various human tumor cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

The mechanism by which indium(3+) trifluoride exerts its biological effects is not fully understood but may involve several pathways:

- Interaction with Cellular Components : Indium(3+) ions can interact with cellular macromolecules such as proteins and nucleic acids, potentially disrupting their functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that indium complexes may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- DNA Intercalation : Certain indium complexes have been shown to intercalate with DNA, which may interfere with replication and transcription processes.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of indium(3+) complexes against a range of bacterial and fungal pathogens. The results indicated that these compounds possess a broad spectrum of activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.

Study 2: Cytotoxicity Against Tumor Cells

In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that indium(III) complexes exhibited significant cytotoxicity. Complexes were tested for their ability to induce apoptosis and inhibit colony formation. The findings suggested that indium complexes could be developed as potential anticancer agents due to their ability to target tumor cells selectively.

Comparison with Other Indium Compounds

Indium(3+) trifluoride can be compared with other indium halides regarding their biological activities:

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| Indium(3+) Chloride | Moderate | Yes |

| Indium(3+) Bromide | Low | Limited |

| Indium(3+) Iodide | Moderate | Yes |

Indium(3+) trifluoride stands out due to its unique combination of properties that enhance its potential as an antimicrobial and anticancer agent.

Propriétés

IUPAC Name |

indium(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.In.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJQEDQNNQVYRT-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[In+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3H6InO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.859 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.